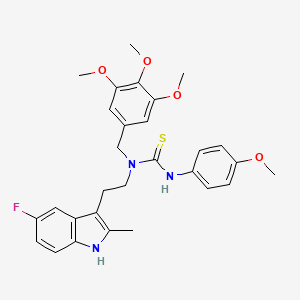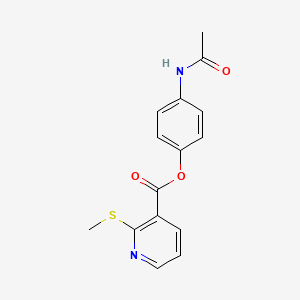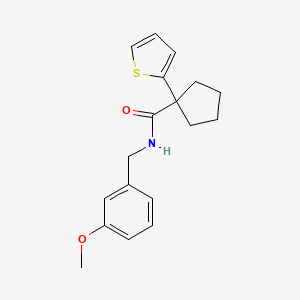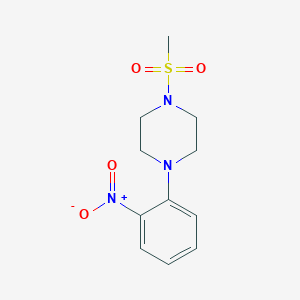
1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxyphenyl)-1-(3,4,5-trimethoxybenzyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxyphenyl)-1-(3,4,5-trimethoxybenzyl)thiourea is a useful research compound. Its molecular formula is C29H32FN3O4S and its molecular weight is 537.65. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxyphenyl)-1-(3,4,5-trimethoxybenzyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxyphenyl)-1-(3,4,5-trimethoxybenzyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities and Synthesis
One significant area of research involves the synthesis of molecules with similar structural frameworks and the evaluation of their antimicrobial activities. For instance, Yolal et al. (2012) reported on the synthesis of eperezolid-like molecules, focusing on derivatives involving thiourea components and their high anti-Mycobacterium smegmatis activity, indicating potential applications in combating bacterial infections. This synthesis process, including the creation of Schiff bases and thiourea derivatives, underscores the chemical versatility and potential pharmacological relevance of compounds within this class (Yolal et al., 2012).
Crystal Structure and Material Science
Research into the crystal structure of related compounds provides insight into their potential applications in material science and pharmaceuticals. Nagaraju et al. (2018) explored the synthesis and crystal structure of a thiophene derivative, highlighting its significance in various biological activities and potential utility in material science applications. This research showcases the broad applicability of such compounds in developing new materials and drugs (Nagaraju et al., 2018).
Antitubercular and Antimicrobial Potency
Another focus area is the development of linezolid-like molecules, as explored by Başoğlu et al. (2012), who synthesized thiourea and carbothioamide derivatives displaying significant antitubercular activities. This highlights the compound's relevance in addressing tuberculosis, a major global health challenge (Başoğlu et al., 2012).
Bacterial Acetyl-CoA Carboxylase Inhibitors
Further studies have identified novel thiourea derivatives as potent inhibitors of bacterial acetyl-CoA carboxylase, showcasing significant activity against various bacterial and fungal strains. Vikram et al. (2021) demonstrated that these derivatives could serve as potent inhibitors, indicating their potential in developing new antibacterial and antifungal agents (Vikram et al., 2021).
X-ray Diffraction and Vibrational Properties
Research by Saeed et al. (2010) into the crystal X-ray diffraction structure and vibrational properties of related thiourea species underscores the importance of structural analysis in understanding the compound's potential applications in medicinal chemistry and material science (Saeed et al., 2010).
properties
IUPAC Name |
1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32FN3O4S/c1-18-23(24-16-20(30)6-11-25(24)31-18)12-13-33(29(38)32-21-7-9-22(34-2)10-8-21)17-19-14-26(35-3)28(37-5)27(15-19)36-4/h6-11,14-16,31H,12-13,17H2,1-5H3,(H,32,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHURZPFDDHMBQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC(=C(C(=C3)OC)OC)OC)C(=S)NC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxyphenyl)-1-(3,4,5-trimethoxybenzyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2386786.png)


![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2386790.png)
![Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2386791.png)
![1-(3,4-dichlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2386795.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2386798.png)


![N-(5-(4-methylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2386805.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2386807.png)
![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2386808.png)
amine hydrochloride](/img/structure/B2386809.png)